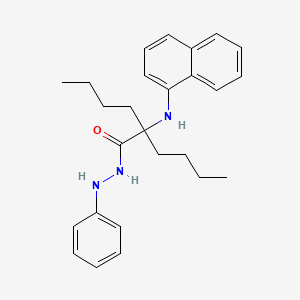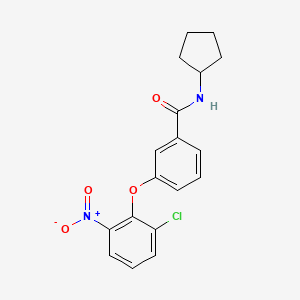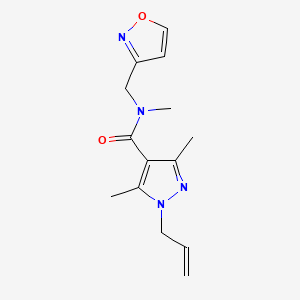![molecular formula C22H30O2 B5086785 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5086785.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene), commonly known as Bis(2,3-dimethylphenyl)hexane, is a chemical compound used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in different fields.
Mécanisme D'action
The mechanism of action of Bis(2,3-dimethylphenyl)hexane is not well understood. However, studies have shown that it has a unique molecular structure that allows it to interact with other molecules in a specific way. This interaction can lead to changes in the properties of the molecules, which can be useful in various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(2,3-dimethylphenyl)hexane. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has also been shown to have low skin irritation potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bis(2,3-dimethylphenyl)hexane is its high purity and stability. This makes it an ideal compound for use in various laboratory experiments. However, its limited solubility in water can be a limitation in some applications.
Orientations Futures
There are several future directions for the research and application of Bis(2,3-dimethylphenyl)hexane. One potential application is in the development of new catalysts for chemical reactions. Additionally, it could be used in the synthesis of new dendrimers for drug delivery and gene therapy. Further studies are needed to fully understand the mechanism of action and potential applications of Bis(2,3-dimethylphenyl)hexane.
Conclusion:
In conclusion, Bis(2,3-dimethylphenyl)hexane is a unique compound with potential applications in various scientific research fields. Its high purity and stability make it an ideal compound for laboratory experiments. Although limited information is available on its biochemical and physiological effects, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand the mechanism of action and potential applications of Bis(2,3-dimethylphenyl)hexane.
Méthodes De Synthèse
The synthesis method of Bis(2,3-dimethylphenyl)hexane involves the reaction of 2,3-dimethylphenylmagnesium bromide with 1,6-dibromohexane in the presence of a palladium catalyst. The resulting product is then purified through recrystallization. This method yields a high purity product with a yield of 80-85%.
Applications De Recherche Scientifique
Bis(2,3-dimethylphenyl)hexane has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been used as a building block in the synthesis of dendrimers, which are highly branched polymers used in drug delivery and gene therapy. Additionally, Bis(2,3-dimethylphenyl)hexane has been used as a model compound for studying the properties of other similar compounds.
Propriétés
IUPAC Name |
1-[6-(2,3-dimethylphenoxy)hexoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-17-11-9-13-21(19(17)3)23-15-7-5-6-8-16-24-22-14-10-12-18(2)20(22)4/h9-14H,5-8,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIXFJFUSKLLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCCOC2=CC=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5086718.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)
![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)


![2-({3-[(4-carboxybutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5086755.png)

![3,5-dichloro-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5086766.png)
![N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5086770.png)
![4-[2-(5-chloro-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5086771.png)

![methyl N-[(5-bromo-2-{[3-(4-morpholinyl)propanoyl]amino}phenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B5086792.png)